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Compound Name: ) _
aminomethyl)cyclobutylamine

Cat. No.: B2943699

The cyclobutane moiety, a four-membered carbocycle, has emerged as a critical structural
motif in contemporary medicinal chemistry. Its rigid, three-dimensional geometry provides a
distinct advantage over more flexible aliphatic chains or flat aromatic rings, offering a unique
way to orient functional groups in space. This allows for precise interactions with biological
targets and can lead to improved potency, selectivity, and pharmacokinetic properties. Several
successful drug candidates, including the HMT-inhibitor EPZ-5676 and the IGF-1R inhibitor
Linsitinib, incorporate 1,3-disubstituted cyclobutane rings, underscoring the value of this
scaffold[1].

cis-3-(Boc-aminomethyl)cyclobutylamine (CAS No. 1363381-81-0) is a bifunctional building
block of significant interest to researchers and drug development professionals. It features a
primary amine and a Boc-protected aminomethyl group in a specific cis stereochemical
arrangement on the cyclobutane core. This configuration makes it an invaluable starting
material for synthesizing novel compounds, particularly as an sp3-rich bioisosteric replacement
for traditional aromatic linkers, which can enhance properties like metabolic stability[2]. This
guide provides a comprehensive overview of its commercial availability, a representative
synthetic strategy, and its applications in the field.

Part 1: Commercial Sourcing and Availability

cis-3-(Boc-aminomethyl)cyclobutylamine is available from a variety of specialized chemical
suppliers. For researchers, acquiring this building block in high purity is the first step in any
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synthetic campaign. The compound is typically offered in research quantities (milligrams to
grams), with options for bulk or commercial scale-up upon inquiry.

Below is a comparative summary of commercial suppliers for CAS Number 1363381-81-0.
Researchers should always verify current stock and pricing directly with the vendors.

) ) Available
Supplier Catalog Number Purity .
Quantities
] ) -~ 100mg, 250mg,
Ivy Fine Chemicals 183054 Not Specified
Bulk[3]
SciSupplies - 95.0% 250mgl[4]
Fluorochem F503333 95.0% 250mg[5]
Ambeed Not Specified >97% 100mg[6]

Key Chemical Properties:
e Molecular Formula: C10H20N202[4][6][7]
e Molecular Weight: 200.28 g/mol [6][7]

o |[UPAC Name: tert-butyl N-[(3-aminocyclobutyl)methyl]carbamate[5][7]

Part 2: Synthetic Strategy and Methodologies

While multiple proprietary routes exist for the synthesis of complex cyclobutane derivatives, a
general and robust strategy is essential for laboratory-scale preparation. The following section
outlines a plausible, multi-step synthetic protocol based on established organic chemistry
principles for producing cis-3-(Boc-aminomethyl)cyclobutylamine.

Causality in Experimental Design: The chosen pathway begins with a commercially available
cyclobutanone derivative, which allows for controlled introduction of the two nitrogen-containing
functional groups. The stereochemistry is carefully managed through the choice of reduction
and substitution reactions. The use of the Boc (tert-butyloxycarbonyl) protecting group is

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


http://www.ivychem.com/prod.php?id=183054
https://www.scisupplies.eu/en/products/CIS-3-BOC-AMINOMETHYL-CYCLOBUTYLAMINE-95-0-250mg-p725281568
https://fluorochem.co.uk/product/F503333/
https://www.calpaclab.com/cis-3-boc-aminomethyl-cyclobutylamine-min-97-100-mg/ala-c628594-100mg
https://www.scisupplies.eu/en/products/CIS-3-BOC-AMINOMETHYL-CYCLOBUTYLAMINE-95-0-250mg-p725281568
https://www.calpaclab.com/cis-3-boc-aminomethyl-cyclobutylamine-min-97-100-mg/ala-c628594-100mg
https://pubchem.ncbi.nlm.nih.gov/compound/1334499-53-4
https://www.calpaclab.com/cis-3-boc-aminomethyl-cyclobutylamine-min-97-100-mg/ala-c628594-100mg
https://pubchem.ncbi.nlm.nih.gov/compound/1334499-53-4
https://fluorochem.co.uk/product/F503333/
https://pubchem.ncbi.nlm.nih.gov/compound/1334499-53-4
https://www.benchchem.com/product/b2943699?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2943699?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

critical; it is stable under a wide range of reaction conditions but can be removed cleanly under
acidic conditions, making it ideal for multi-step synthesis[2].

Representative Synthetic Workflow

The diagram below illustrates a potential synthetic pathway starting from a suitable cyclobutane
precursor.

Step 1: Reductive Amination

G-Oxocyclobutane-l-carbonitrile)

NH3, H2, Ra-Ni

Gis-B-Aminocyclobutane-l-carbonitril9

LiAIH4 or H2, Raney Cobalt

Step 2: Nitrile Reduction

Gis—S—(Aminomethyl)cyclobutylamine)

(Boc)20, Dioxane/H20, NaOH
(Controlled pH)

Step 3: Selective Boc Protection

cis-3-(Boc-aminomethyl)cyclobutylamine
(Target Molecule)

Click to download full resolution via product page

Caption: A plausible 3-step synthetic workflow for the target molecule.

Detailed Experimental Protocol

Step 1: Reductive Amination of 3-Oxocyclobutane-1-carbonitrile
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e To a solution of 3-oxocyclobutane-1-carbonitrile in methanol, add a saturated solution of
ammonia in methanol.

o Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi) in the presence of a Raney
Nickel catalyst.

 Stir the reaction at room temperature for 12-24 hours until the starting material is consumed
(monitored by TLC or GC-MS).

« Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the
filtrate under reduced pressure.

e The resulting crude cis-3-aminocyclobutane-1-carbonitrile is then purified by column
chromatography or crystallization.

o Rationale: Reductive amination is a highly efficient method for converting ketones to
amines. The use of Raney Nickel often favors the formation of the cis isomer in
cyclobutane systems due to the catalyst's surface directing the hydrogenation from the
less sterically hindered face.

Step 2: Reduction of the Nitrile Group

o Carefully add the purified cis-3-aminocyclobutane-1-carbonitrile to a suspension of Lithium
Aluminum Hydride (LiAIH4) in anhydrous tetrahydrofuran (THF) at O °C.

» Allow the reaction to warm to room temperature and then reflux for 4-6 hours.

e Cool the reaction to 0 °C and quench sequentially by the slow addition of water, followed by
15% aqueous NaOH, and then more water (Fieser workup).

e Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.

o Concentrate the combined organic filtrates to yield crude cis-3-
(aminomethyl)cyclobutylamine.

o Rationale: LiAlH4 is a powerful reducing agent capable of converting the nitrile to a primary
amine without affecting the existing amine. An alternative, catalytic hydrogenation using
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Raney Cobalt under high pressure, can also achieve this transformation.
Step 3: Selective Boc-Protection
o Dissolve the crude diamine in a 1:1 mixture of dioxane and water.

e Cool the solution to 0 °C and add a solution of di-tert-butyl dicarbonate ((Boc)20) in dioxane
dropwise. Maintain the pH of the reaction between 8-9 by the concurrent addition of 1M
NaOH solution.

 Stir the reaction at room temperature for 2-4 hours.

o Extract the mixture with ethyl acetate. Wash the organic layer with brine, dry over anhydrous
sodium sulfate, and concentrate under reduced pressure.

 Purify the final product, cis-3-(Boc-aminomethyl)cyclobutylamine, by silica gel
chromatography.

o Rationale: The aminomethyl group is generally more nucleophilic and less sterically
hindered than the ring amine, allowing for selective protection under carefully controlled
conditions (pH, temperature, and slow addition of the Boc-anhydride). This
chemoselectivity is crucial for obtaining the desired product.

Part 3: Applications in Drug Discovery and
Medicinal Chemistry

The unique structural features of cis-3-(Boc-aminomethyl)cyclobutylamine make it a highly
valuable building block in the drug discovery pipeline. Its utility stems from its ability to
introduce a constrained, non-aromatic linker into a molecule, which can significantly improve its
drug-like properties.

Key Applications:

» Scaffold for Combinatorial Libraries: The free primary amine serves as a versatile handle for
derivatization. It can be readily acylated, alkylated, or used in reductive amination to append
a wide variety of functional groups, allowing for the rapid generation of diverse chemical
libraries for high-throughput screening.
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» Bioisosteric Replacement: In many drug candidates, phenyl rings are used as central
scaffolds. Replacing these with a 1,3-disubstituted cyclobutane ring can increase the fraction
of sp3-hybridized carbons (a key indicator of drug-likeness), improve solubility, and alter the
metabolic profile, often reducing susceptibility to cytochrome P450 oxidation[2].

o Synthesis of Novel PROTACs and Molecular Glues: The bifunctional nature of the molecule
is well-suited for the synthesis of Proteolysis Targeting Chimeras (PROTACS). The two
amine functionalities (one protected, one free) allow for the sequential and controlled
attachment of a ligand for a target protein and a ligand for an E3 ubiquitin ligase.

The diagram below illustrates the role of this building block in a typical drug discovery workflow.
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Caption: Role of the building block in a drug discovery pipeline.

Conclusion

cis-3-(Boc-aminomethyl)cyclobutylamine is a commercially accessible and synthetically
valuable building block for medicinal chemists and drug discovery professionals. Its rigid, three-
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dimensional structure and bifunctional nature provide a powerful tool for creating novel
molecules with improved pharmacological profiles. The ability to source this compound reliably,
combined with robust synthetic protocols for its derivatization, ensures its continued importance
in the development of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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